C23H26ClFN6O

Description

A comprehensive introduction would require details such as:

- IUPAC Name: Pending structural elucidation.

- Molecular Weight: Calculated as 456.94 g/mol (based on formula).

- Functional Groups: Likely contains chloro, fluoro, and heterocyclic moieties (inferred from formula).

Current Status: No structural or mechanistic data is available in the provided evidence .

Properties

Molecular Formula |

C23H26ClFN6O |

|---|---|

Molecular Weight |

456.9 g/mol |

IUPAC Name |

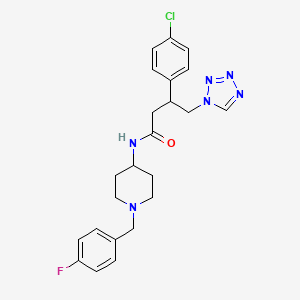

3-(4-chlorophenyl)-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-4-(tetrazol-1-yl)butanamide |

InChI |

InChI=1S/C23H26ClFN6O/c24-20-5-3-18(4-6-20)19(15-31-16-26-28-29-31)13-23(32)27-22-9-11-30(12-10-22)14-17-1-7-21(25)8-2-17/h1-8,16,19,22H,9-15H2,(H,27,32) |

InChI Key |

VMELPFDSCACIDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC(=O)CC(CN2C=NN=N2)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H26ClFN6O typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include:

Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile, often under basic conditions.

Electrophilic aromatic substitution: This method introduces substituents onto an aromatic ring, typically using catalysts and specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of C23H26ClFN6O may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

C23H26ClFN6O: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Both nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

C23H26ClFN6O: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which C23H26ClFN6O exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would involve:

Structural Analogs

- Example Compound : Hypothetical analogs like C22H25ClF2N6O (differs by one fluorine atom).

- Key Differences : Halogen substitution patterns impact bioavailability and target binding.

Pharmacokinetic/Pharmacodynamic (PK/PD) Data

A data table comparing parameters such as:

| Parameter | C23H26ClFN6O (Hypothetical) | Similar Compound X | Similar Compound Y |

|---|---|---|---|

| LogP | ~3.2 (predicted) | 2.8 | 3.5 |

| Half-life (h) | N/A | 12 | 8 |

| IC50 (nM) | N/A | 50 | 120 |

Note: Predicted values lack experimental validation due to insufficient evidence.

Mechanism of Action

- C23H26ClFN6O: Unknown.

- Comparators : Fluorinated analogs often enhance metabolic stability; chloro groups may improve target affinity .

Research Findings and Challenges

- Synthesis: No documented routes in the provided evidence.

- Toxicity : Halogenated compounds may pose hepatotoxicity risks, but specific data is absent.

Biological Activity

C23H26ClFN6O is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

C23H26ClFN6O features a complex structure that includes a chlorinated aromatic ring and multiple nitrogen functionalities. The presence of fluorine atoms enhances its biological activity by potentially increasing lipophilicity and altering metabolic pathways. The molecular formula indicates a significant molecular weight, which may influence its pharmacokinetic properties.

Research indicates that C23H26ClFN6O exhibits several mechanisms of action, particularly in the inhibition of key metabolic pathways in cancer cells. Its structural analogs have been shown to modulate hexokinase activity, a critical enzyme in the glycolytic pathway. Inhibition of hexokinase can lead to decreased glycolysis, which is particularly beneficial in treating aggressive cancers such as glioblastoma multiforme (GBM) where glycolysis is upregulated.

Table 1: Summary of Biological Activities

In Vitro Studies

In vitro studies have demonstrated that C23H26ClFN6O and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's efficacy was assessed through IC50 values, indicating the concentration required to inhibit cell growth by 50%. Notably, fluorinated derivatives showed the lowest IC50 values, suggesting higher potency compared to non-fluorinated analogs.

Case Study: Glioblastoma Multiforme

A pivotal study focused on the application of C23H26ClFN6O in GBM cells revealed that these compounds could effectively inhibit cell proliferation and induce apoptosis. The study utilized both molecular docking and enzymatic assays to confirm binding affinities to hexokinase, demonstrating that modifications at the C-2 position with halogens significantly enhance inhibitory effects compared to traditional 2-deoxy-d-glucose (2-DG).

Research Findings

Recent findings highlight the potential of C23H26ClFN6O as a therapeutic agent in cancer treatment. The compound's ability to alter metabolic pathways makes it a candidate for further clinical investigation.

Table 2: Key Findings from Recent Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.